6-Ethyl-2,3-dimethyl-tetrahydro-thiopyran-4-ol
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Overview
Description
6-Ethyl-2,3-dimethyl-tetrahydro-thiopyran-4-ol is a heterocyclic compound containing sulfur. It is part of the thiopyran family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a tetrahydrothiopyran ring with ethyl and methyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2,3-dimethyl-tetrahydro-thiopyran-4-ol typically involves the cyclization of appropriate precursors. One common method is the Dieckmann cyclization of 3,3’-thiodipropanoates in the presence of sodium methoxide (NaOMe) or sodium hydride (NaH). The intermediate products are then hydrolyzed and decarboxylated by heating in aqueous sulfuric acid (H2SO4) to yield the desired thiopyran compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2,3-dimethyl-tetrahydro-thiopyran-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the thiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halides and other nucleophiles can be used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
6-Ethyl-2,3-dimethyl-tetrahydro-thiopyran-4-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Ethyl-2,3-dimethyl-tetrahydro-thiopyran-4-ol involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiopyran ring can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact mechanism may vary depending on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-4H-thiopyran-4-one: A precursor for various thiopyran derivatives.
3,5-Dimethyltetrahydro-4H-thiopyran-4-one: Known for its use in the synthesis of biologically active molecules.
5-Methyl-3-(2-propyl)tetrahydro-4H-thiopyran-4-one: Used in the production of pharmaceuticals.
Uniqueness
6-Ethyl-2,3-dimethyl-tetrahydro-thiopyran-4-ol is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of ethyl and methyl groups can affect the compound’s steric and electronic properties, making it distinct from other thiopyran derivatives .
Properties
Molecular Formula |
C9H18OS |
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Molecular Weight |
174.31 g/mol |
IUPAC Name |
6-ethyl-2,3-dimethylthian-4-ol |
InChI |
InChI=1S/C9H18OS/c1-4-8-5-9(10)6(2)7(3)11-8/h6-10H,4-5H2,1-3H3 |
InChI Key |
XRMIWNBIATYIHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(C(C(S1)C)C)O |
Origin of Product |
United States |
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